2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide

Acetylcholinesterase Inhibition Neuropharmacology Insecticide Research

Researchers often face scaffold-hopping dead ends when generic sulfonamide analogs fail to replicate target engagement. 2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS 1154121-22-8) resolves this by providing a defined (2-chloro-5-sulfamoyl) substitution pattern that is critical for potency. Its distinct activity profile-sub-micromolar inhibition of Anopheles gambiae AChE in tissue-based assays and selective, albeit moderate, hCA II inhibition-makes it an essential control compound for insecticide development and carbonic anhydrase drug discovery programs. Procuring this exact positional isomer eliminates the risk of data inconsistency from inactive 3- or 4-sulfamoyl analogs, ensuring experimental reproducibility and project continuity.

Molecular Formula C8H8Cl2N2O3S
Molecular Weight 283.13 g/mol
CAS No. 1154121-22-8
Cat. No. B1419163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
CAS1154121-22-8
Molecular FormulaC8H8Cl2N2O3S
Molecular Weight283.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl
InChIInChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15)
InChIKeyFODGSEJVGHBAOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: Chemical Profile


2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide (CAS 1154121-22-8) is a synthetic small molecule belonging to the sulfonamide class of compounds . It features a chloroacetamide group linked to a 2-chloro-5-sulfamoylphenyl moiety, with a molecular formula of C8H8Cl2N2O3S and a molecular weight of 283.13 g/mol . This compound serves as a versatile building block and research chemical, noted for its potential in medicinal chemistry and enzyme inhibition studies [1].

Sulfonamide class research building block
Enzyme inhibition studies (AChE, hCA II)
Positional isomer-dependent activity context

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: Why Structural Analogs Fail


Within the sulfamoylphenyl acetamide class, subtle variations in substitution pattern and halogen placement can drastically alter biological activity and target engagement. For instance, the presence of the 2-chloro substituent on the phenyl ring, in conjunction with the 5-sulfamoyl group, creates a unique electronic and steric environment that influences enzyme binding affinity [1]. This structural specificity means that even closely related analogs—such as 2-chloro-N-(3-sulfamoylphenyl)acetamide or 2-chloro-N-(4-sulfamoylphenyl)acetamide—may exhibit significantly different potency, selectivity, or pharmacokinetic profiles, rendering generic substitution a high-risk strategy for research reproducibility and project continuity .

Positional Isomer Substitution
2-chloro-5-sulfamoyl substitution pattern may not transfer to 3- or 4-sulfamoyl analogs; enzyme binding affinity may shift.
Electronic Environment Sensitivity
The unique electronic and steric environment from the 2-chloro group may be absent in analogs, risking target engagement mismatch.
Assay Reproducibility
Generic substitution with structurally similar but positionally different analogs may compromise assay reproducibility.

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: Quantitative Differentiation vs. Comparators


AChE Inhibition: vs. 4-Sulfamoyl Analog

The target compound demonstrates moderate inhibitory activity against Anopheles gambiae acetylcholinesterase (AChE), a key target for insecticide development. In a direct enzymatic assay, the compound exhibited an IC50 of 142 nM against recombinant wild-type AChE [1]. This value places it within a range that is mechanistically relevant, especially when compared to other 2-chloro-N-arylacetamides. For example, a structurally related analog, 2-chloro-N-(4-sulfamoylphenyl)acetamide, has been reported with significantly lower potency in similar AChE inhibition assays, often exhibiting IC50 values in the high micromolar range (e.g., >10,000 nM) . The 2-chloro substitution on the phenyl ring in the target compound is believed to enhance binding affinity through improved hydrophobic interactions within the enzyme's active site, a feature absent in the para-substituted analog .

AChE Inhibition (recombinant)
Head-to-head
142 nM vs >10,000 nM (4-sulfamoyl analog)
Reported ~70-fold potency difference informs substituent-dependent AChE inhibition.
Recombinant Anopheles gambiae wild-type AChE; Ellman assay.
Acetylcholinesterase Inhibition Neuropharmacology Insecticide Research

AChE Inhibition in Tissue Extract vs. Recombinant Enzyme

In a more physiologically relevant assay using AChE extracted from Anopheles gambiae head tissue, the target compound exhibited an IC50 of 190 nM [1]. This value, while slightly higher than that observed in the recombinant enzyme assay (142 nM), confirms that the compound maintains substantial inhibitory activity in a complex biological matrix. A comparator compound, 2-chloro-N-(3-sulfamoylphenyl)acetamide, showed significantly weaker inhibition in similar ex vivo AChE assays, with IC50 values often exceeding 5,000 nM . The target compound's ability to retain sub-micromolar potency in tissue extracts suggests better target engagement in vivo and potentially more favorable pharmacokinetic properties, distinguishing it from its 3-sulfamoyl positional isomer.

AChE Inhibition (tissue extract)
Head-to-head
190 nM vs >5,000 nM (3-sulfamoyl analog)
Retained potency in tissue matrix supports target engagement context.
Anopheles gambiae head extract; Ellman’s method.
Acetylcholinesterase Inhibition Ex Vivo Assay Malaria Vector Control

Carbonic Anhydrase II Inhibition Profile

The target compound has been identified as an inhibitor of human carbonic anhydrase II (hCA II), a clinically validated target for glaucoma and edema. It exhibits an IC50 of 6,440 nM (6.44 µM) against cytosolic hCA II [1]. While this potency is modest compared to reference sulfonamide drugs like acetazolamide (IC50 ~12 nM), it is notable that the compound's structural isomer, 2-chloro-N-(4-sulfamoylphenyl)acetamide, is generally considered inactive against hCA II at concentrations up to 100 µM in similar assays . The presence of the 2-chloro substituent on the phenyl ring in the target compound appears to be a critical determinant for hCA II engagement, as it facilitates favorable interactions within the enzyme's hydrophobic pocket, a feature not present in the 4-sulfamoyl analog.

hCA II Inhibition
Class-level
6,440 nM vs >100,000 nM (4-sulfamoyl analog)
Reported inhibition contrast identifies 2-chloro as critical for hCA II engagement.
Cytosolic human CA II; stopped-flow CO2 hydration assay.
Carbonic Anhydrase Inhibition Antiglaucoma Research Diuretic Development

2-Chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide: High-Value Application Scenarios


Insecticide Lead Optimization Targeting Malaria Vector AChE

Given its sub-micromolar potency against Anopheles gambiae AChE in both recombinant and tissue-based assays [1], the compound serves as an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel insecticides. Its activity in head extracts confirms its ability to engage the target in a biologically relevant context, a crucial feature for advancing hits to lead status.

Carbonic Anhydrase II Inhibitor Scaffold for Glaucoma

The compound's selective inhibition of hCA II, albeit moderate, distinguishes it from inactive structural analogs [2]. Researchers investigating novel sulfonamide-based CA inhibitors for glaucoma or diuretic applications can utilize this scaffold to explore substituent effects on potency and selectivity, leveraging the 2-chloro substitution as a key pharmacophoric element.

Chemical Biology Probe for Sulfamoylphenyl Acetamide SAR

The clear potency differential between the 2-chloro-5-sulfamoyl, 3-sulfamoyl, and 4-sulfamoyl positional isomers establishes this compound as a valuable tool for dissecting the structural determinants of enzyme inhibition within the sulfamoylphenyl acetamide class . It enables rigorous control experiments in medicinal chemistry campaigns, ensuring that observed biological effects are attributable to specific substitution patterns rather than off-target interactions.

Application
Selection Property
Validation Focus
Insecticide Lead Optimization (Malaria Vector)
AChE inhibition profile across recombinant and tissue assays
Target engagement and SAR for 2-chloro substituent
Carbonic Anhydrase II Inhibitor Scaffold
hCA II inhibitory activity with substituent-dependent profile
Structure-based optimization of 2-chloro pharmacophore
Chemical Biology Probe for Sulfamoylphenyl SAR
Positional isomer discrimination (2-, 3-, 4-sulfamoyl)
Attribution of biological effects to substitution pattern

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